4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene ring structure with a carboxylic acid group at the 3-position and a methyl group at the 4-position.
Mechanism of Action
Target of Action
The primary target of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids of the enzyme, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary fats into smaller molecules, thus reducing their absorption in the body .
Result of Action
The primary result of the action of this compound is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This could potentially be beneficial in the management of conditions like obesity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde derivatives with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-methyl-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of dyes and other industrial chemicals.
Comparison with Similar Compounds
4-methyl-2-oxo-2H-chromene-3-carboxylic acid can be compared with other coumarin derivatives, such as:
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant used in medicine.
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various analytical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-methyl-2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHSARNBSOWZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519587 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-31-8 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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